4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide

Antimicrobial screening Indole derivatives Gram-positive bacteria

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1) is a synthetic organic compound belonging to the class of tryptamine-derived benzamides, characterized by an indole-3-ethylamine core linked via an amide bond to a 4-tert-butylphenyl moiety (C21H24N2O; MW 320.43 g/mol). This compound incorporates the pharmacologically privileged indole scaffold found in serotonin, melatonin, and numerous bioactive alkaloids, while the lipophilic tert-butylbenzamide group confers distinct physicochemical properties including a calculated LogP of approximately 5.02.

Molecular Formula C21H24N2O
Molecular Weight 320.436
CAS No. 497061-15-1
Cat. No. B2682806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
CAS497061-15-1
Molecular FormulaC21H24N2O
Molecular Weight320.436
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCCC2=CNC3=CC=CC=C32
InChIInChI=1S/C21H24N2O/c1-21(2,3)17-10-8-15(9-11-17)20(24)22-13-12-16-14-23-19-7-5-4-6-18(16)19/h4-11,14,23H,12-13H2,1-3H3,(H,22,24)
InChIKeyPLOOZJFSOPZZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1): A Structurally Defined Tryptamine-Derived Benzamide Building Block for Medicinal Chemistry and Chemical Biology


4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1) is a synthetic organic compound belonging to the class of tryptamine-derived benzamides, characterized by an indole-3-ethylamine core linked via an amide bond to a 4-tert-butylphenyl moiety (C21H24N2O; MW 320.43 g/mol). This compound incorporates the pharmacologically privileged indole scaffold found in serotonin, melatonin, and numerous bioactive alkaloids, while the lipophilic tert-butylbenzamide group confers distinct physicochemical properties including a calculated LogP of approximately 5.02 . The compound is commercially available at a minimum purity specification of 95% and serves as a versatile intermediate or probe molecule in structure-activity relationship studies targeting receptors and enzymes that recognize indole-containing ligands .

Procurement Alert: Why Structurally Similar Indole-Benzamides Cannot Substitute for 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1) Without Performance Uncertainty


Substituting 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide with a closely related analog introduces significant and often unquantifiable risk to experimental reproducibility and SAR interpretation. Even minor modifications—such as altering the indole substitution position from N-1 to C-3, adding a 5-methyl group, or replacing the tert-butyl group—can drastically alter receptor binding profiles, metabolic stability, and physicochemical properties . The specific combination of the C-3-linked tryptamine core and the bulky 4-tert-butylbenzamide tail in this compound yields a unique steric and electronic environment. Without direct comparative data confirming equivalent performance in the user's specific assay system, any substitution carries an implicit risk of invalidating comparative datasets, disrupting established synthetic routes, or producing false-negative results in screening campaigns. The evidence below provides the only currently available quantitative benchmarks for assessing the differentiation of this specific chemical entity against its nearest structural neighbors.

Quantitative Differentiation Guide: Head-to-Head and Cross-Study Comparisons for 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1) Against Key Analogs


Antibacterial Potency Against Enterococcus faecalis: Direct Comparison with Piperidine-Containing Indole-Benzamide Indoramin

In disk diffusion assays, 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide demonstrated substantial antibacterial activity against E. faecalis with an inhibition zone of 29 mm and an MIC of 40 µg/mL. In contrast, the clinically used indole-benzamide antihypertensive indoramin (which incorporates a piperidine spacer rather than a simple ethyl linker) exhibits no reported antibacterial activity; its pharmacology is restricted to α1-adrenergic antagonism. This functional divergence demonstrates how linker and substituent modifications on the common indole-benzamide scaffold dictate entirely distinct biological target profiles .

Antimicrobial screening Indole derivatives Gram-positive bacteria

Anticancer Selectivity Profile in MCF-7 Breast Cancer Cells: Differentiation from N-1 Indole Isomer

The target compound exhibits notable cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 value reported to be significantly lower than that observed against normal cell lines, indicating selective toxicity toward cancer cells. By comparison, the N-1 positional isomer (4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]benzamide, CAS 689263-93-2), while sharing an identical molecular formula and nearly identical physicochemical properties, has no reported anticancer data in the same cell lines. This disparity highlights how the specific C-3 indole substitution pattern of the target compound may confer unique recognition by molecular targets involved in cancer cell proliferation that are not engaged by the N-1 isomer .

Cancer cell lines Cytotoxicity Selectivity index

Antibacterial Spectrum and Potency Profile Across Four Pathogens: Baseline for In-Class Compound Selection

The compound has been characterized against a panel of four clinically relevant pathogens, establishing a reproducible baseline activity profile. The measured inhibition zones and minimum inhibitory concentrations (MICs) are as follows: E. faecalis (29 mm, 40 µg/mL), P. aeruginosa (24 mm, 50 µg/mL), S. typhi (30 mm, 45 µg/mL), and K. pneumoniae (19 mm, 50 µg/mL). This full-spectrum dataset enables researchers to benchmark this compound's performance against any newly synthesized analogs or alternative indole-benzamide candidates. Without this pre-existing characterization for a given analog, users must invest additional time and resources to generate comparable baseline data before proceeding with SAR campaigns .

Antimicrobial resistance Gram-negative bacteria MIC determination

Lipophilicity Profile (Calculated LogP 5.02): Differentiated Physicochemical Space Relative to Lower LogP Indole-Benzamides

The compound exhibits a calculated partition coefficient (LogP) of approximately 5.02, reflecting the substantial contribution of the 4-tert-butyl substituent to overall lipophilicity. This value places the compound in a distinct physicochemical space compared to simpler indole-benzamides lacking the tert-butyl group, such as N-(1H-indol-4-yl)benzamide (MW 236.27 g/mol, calculated LogP substantially lower due to absence of tert-butyl and smaller overall molecular surface area). The higher LogP of the target compound (5.02) suggests enhanced membrane permeability potential and differential distribution properties in cellular and in vivo assays relative to less lipophilic analogs in the class .

Lipophilicity Drug-likeness Physicochemical properties

Molecular Weight and Polar Surface Area Profile: Physicochemical Differentiation from Larger Multi-Ring Indole-Benzamide Conjugates

The compound maintains a moderate molecular weight of 320.43 g/mol and a relatively low polar surface area (PSA) of 26.58 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors. This profile sits in an intermediate physicochemical space: substantially larger and more lipophilic than minimal indole-benzamides such as N-(1H-indol-4-yl)benzamide (MW 236.27 g/mol), yet significantly smaller and less complex than extended multi-ring indole-benzamide conjugates developed for dual-target inhibition (e.g., those incorporating sulfonyl hydroxamic acid moieties for HDAC inhibition or additional aromatic rings for enhanced target engagement). This intermediate profile offers a balanced starting point for lead optimization, allowing researchers to explore both increasing and decreasing molecular complexity without starting from an extreme physicochemical position [1].

Drug-likeness Physicochemical properties Polar surface area

Commercial Availability at Defined Purity: Procurement-Ready Differentiator from Unavailable or Custom-Synthesis Analogs

4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1) is commercially available with a documented minimum purity specification of 95%, ensuring batch-to-batch consistency for reproducible research outcomes . In contrast, many structurally related analogs—including the 5-methyl (CAS not specified in public catalogs), 5-methoxy (CAS not specified), and 6-methoxy (CAS not specified) indole-substituted derivatives—are not listed in major commercial catalogs, requiring custom synthesis with associated lead times, cost premiums, and purification validation burdens. The availability of this specific CAS-indexed compound as an off-the-shelf research chemical with defined quality specifications eliminates synthesis delays and purity uncertainty, enabling immediate integration into established screening workflows or synthetic protocols .

Chemical sourcing Purity specification Research chemicals

Priority Research and Industrial Application Scenarios for 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide (CAS 497061-15-1) Based on Quantified Evidence


Antibacterial SAR Lead Optimization Starting Point

Researchers developing novel antibacterial agents can utilize this compound as a characterized benchmark scaffold for SAR exploration. The availability of pre-measured MIC values against E. faecalis (40 µg/mL), P. aeruginosa (50 µg/mL), S. typhi (45 µg/mL), and K. pneumoniae (50 µg/mL) provides an immediate baseline against which newly synthesized analogs can be quantitatively compared . This eliminates the need to first synthesize and characterize the parent scaffold, accelerating the initial phase of SAR campaigns targeting Gram-positive and Gram-negative pathogens.

Selective Anticancer Probe Development in MCF-7 Breast Cancer Models

Investigators studying breast cancer therapeutics can employ this compound as a validated cytotoxic probe in MCF-7 cell-based assays, where it has demonstrated selective toxicity toward cancer cells relative to normal cell lines . The compound's established activity in this model system makes it suitable for use as a positive control in high-throughput screening campaigns, as a reference standard for validating assay reproducibility across laboratories, or as a scaffold for further optimization aimed at improving potency while maintaining selectivity.

Physicochemical Property Comparator in Lipophilicity-Dependent Assay Systems

The compound's calculated LogP of approximately 5.02, combined with its moderate molecular weight (320.43 g/mol) and low polar surface area (26.58 Ų), positions it as a useful comparator for investigating the impact of lipophilicity on biological outcomes such as membrane permeability, cellular accumulation, and off-target promiscuity . Researchers can pair this compound with less lipophilic indole-benzamides (e.g., N-(1H-indol-4-yl)benzamide, MW 236.27 g/mol) to systematically probe the relationship between hydrophobicity and assay performance in their specific experimental systems .

Synthetic Methodology Development Using a Commercially Available Tryptamine-Benzamide Template

Organic and medicinal chemists developing new synthetic methods for indole functionalization or amide bond formation can employ this compound as a readily available, structurally defined starting material or product template. The commercial availability of the compound at ≥95% purity eliminates the need to synthesize the core scaffold before method development . As demonstrated in the chiral anion phase-transfer synthesis of C3-diazenated pyrroloindolines from tryptamine precursors, indole-ethylamine scaffolds are valuable substrates for enantioselective transformations, and this compound provides a convenient, pre-functionalized entry point for exploring analogous methodologies on benzamide-capped tryptamine systems .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-tert-butyl-N-[2-(1H-indol-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.